![molecular formula C14H8ClFN2OS B2974413 3-(3-Chloro-4-fluorophenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one CAS No. 661477-74-3](/img/structure/B2974413.png)
3-(3-Chloro-4-fluorophenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Chloro-4-fluorophenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one is a chemical compound that belongs to the quinazoline family. It is a potent inhibitor of protein kinase C (PKC) isoforms and has shown promising results in various scientific research applications.
Scientific Research Applications
Antimicrobial and Antifungal Activities
Quinazoline derivatives have shown potent antimicrobial and antifungal activities. For instance, some novel 4(3H)-quinazolinone derivatives were synthesized and evaluated for their anti-inflammatory and analgesic activity, highlighting the versatile biological activities of quinazoline compounds (Farag et al., 2012). Similarly, 3-Aryl-5H,13aH-quinolino(3,2-f)(1,2,4)triazolo(4,3-b)(1,2-diaza-4-sulpho)azepines demonstrated significant antibacterial and antifungal activities, further supporting the utility of quinazoline derivatives in developing new antimicrobial agents (Panwar & Singh, 2011).
Anticancer Properties
Quinazoline derivatives have also been investigated for their anticancer properties. A study on indole-aminoquinazolines showed that these compounds exhibit cytotoxicity against various cancer cell lines, suggesting their potential as anticancer agents (Mphahlele et al., 2018). Another study designed and synthesized new 2-phenylquinolin-4-one derivatives, evaluating their cytotoxic activity against tumor cell lines, which could pave the way for developing novel antitumor agents (Chou et al., 2010).
Interaction with Biological Molecules
The interaction between fluorine-substituted dihydroquinazoline derivatives and human serum albumin (HSA) has been studied, revealing insights into how these compounds can affect protein conformation and function. This research suggests potential applications in understanding drug-protein interactions and designing drug delivery systems (Wang et al., 2016).
Mechanism of Action
Target of Action
Many compounds interact with specific proteins in the body, such as enzymes or receptors, which are often their primary targets. For instance, Gefitinib, a compound with a similar structure, is known to inhibit the tyrosine kinase associated with the epidermal growth factor receptor (EGFR-TK) .
Mode of Action
The compound might bind to its target, thereby altering its function. Gefitinib, for example, binds to the adenosine triphosphate (ATP)-binding site of EGFR-TK, inhibiting its activity .
Biochemical Pathways
The interaction between the compound and its target can affect various biochemical pathways. In the case of Gefitinib, it inhibits the intracellular phosphorylation of numerous tyrosine kinases associated with transmembrane cell surface receptors .
Result of Action
The molecular and cellular effects of the compound’s action depend on its mode of action and the biochemical pathways it affects. For instance, by inhibiting EGFR-TK, Gefitinib can potentially slow down the growth of certain types of cancer cells .
properties
IUPAC Name |
3-(3-chloro-4-fluorophenyl)-2-sulfanylidene-1H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClFN2OS/c15-10-7-8(5-6-11(10)16)18-13(19)9-3-1-2-4-12(9)17-14(18)20/h1-7H,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCOXEAWOVMTZFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=S)N2)C3=CC(=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClFN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.